Spinosyn A discovery and origin from Saccharopolyspora spinosa
Spinosyn A discovery and origin from Saccharopolyspora spinosa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, origin, and biosynthesis of Spinosyn A, a potent insecticidal macrolide derived from the actinomycete Saccharopolyspora spinosa. It details the initial isolation of the microorganism, the elucidation of the Spinosyn A biosynthetic pathway, methodologies for its production and analysis, and strategies for yield improvement.
Discovery and Origin of Saccharopolyspora spinosa
The journey of Spinosyn A began with the discovery of the bacterium that produces it. In 1982, soil samples were collected from a nonoperational sugar mill rum still in the Virgin Islands.[1] From these samples, a novel species of actinomycete was isolated and identified. This new species, named Saccharopolyspora spinosa, was first described by Mertz and Yao.[1][2] The genus Saccharopolyspora itself had been discovered in 1985 from isolates found in crushed sugarcane.[3]
S. spinosa is characterized as an aerobic, Gram-positive, nonacid-fast actinomycete.[3] It produces distinctive yellowish-pink aerial hyphae that form bead-like chains of spores. These spores are enclosed in a unique, hairy sheath, a key characteristic of the genus.[3] The discovery of this bacterium was a landmark in applied microbiology, as it led to the identification of a new family of bioactive compounds: the spinosyns.[1]
Spinosyn A: The Bioactive Metabolite
Saccharopolyspora spinosa produces a family of over 20 natural macrolide compounds known as spinosyns through aerobic fermentation.[3][4] The most abundant and insecticidally active of these are Spinosyn A and Spinosyn D.[5][6] A commercial insecticide product, Spinosad, is a mixture of Spinosyn A and Spinosyn D, typically in an 85:15 ratio.[2]
Spinosyn A is a complex macrolide featuring a 21-carbon tetracyclic lactone backbone.[5][7] This core structure is glycosylated with two deoxysugars: forosamine at position C-17 and tri-O-methylrhamnose at C-9.[5][8] The structural difference between Spinosyn A and Spinosyn D is a single methyl group at the C6 position of the polyketide backbone, which is present in Spinosyn D but not in Spinosyn A.[9][10]
Mode of Action
Spinosyn A exhibits a unique mode of action that sets it apart from other classes of insecticides. It primarily targets the insect's nervous system by acting as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[11][12] This binding occurs at a site distinct from that of other insecticides like neonicotinoids.[3] The interaction leads to the disruption of acetylcholine neurotransmission, causing hyperexcitation of the insect nervous system, which results in involuntary muscle contractions, tremors, paralysis, and ultimately, death.[3][12] Additionally, Spinosyn A has secondary effects as a γ-amino-butyric acid (GABA) neurotransmitter agonist.[3] This novel mechanism means that Spinosad has not been shown to cause cross-resistance to any other known insecticide.[3]
Quantitative Data
Insecticidal Activity of Spinosyns
The insecticidal potency of Spinosyn A is significant, particularly against lepidopteran pests. Its efficacy is often compared to synthetic pyrethroids.
| Compound | Test Species | Bioassay Method | LC50 (ppm) | Reference |
| Spinosyn A | Heliothis virescens (Tobacco budworm) | Diet Incorporation | 0.3 | [2] |
| Spinosad | Heliothis virescens (Tobacco budworm) | Larval Topical | 0.4 to 8.5 µg/g | [2] |
| Spinetoram | Plutella xylostella (Diamondback moth) | Leaf Dipping | 0.01 | [2] |
| Spinetoram | Spodoptera litura (Common cutworm) | Leaf Dipping | 1.17 | [2] |
Spinosad Production Yields in S. spinosa
Significant research has focused on improving Spinosad production through strain improvement and fermentation optimization. The following table summarizes yields from various strains.
| Strain Type | Strain Designation | Yield (mg/L or µg/mL) | Fold Increase (vs. WT/Parent) | Key Improvement Strategy | Reference |
| Wild Type | Wild Type | 309 mg/L | - | - | [4][13][14] |
| Wild Type | S. spinosa 1~5 | ~121 mg/L (calculated) | - | - | [7] |
| Wild Type | S. spinosa Co121 | 310.44 µg/mL | - | - | [15][16] |
| Wild Type | Wild Type | 57.76 mg/L (Spinosyn A) | - | - | [17] |
| UV Mutant | S. spinosa 4~6 | 268 mg/L | 1.21 | UV Mutagenesis & Rational Screening | [7] |
| UV Mutant | S. spinosa MUV | 244 mg/L (Spinosyn A) | 4.88 | UV Mutagenesis | [7] |
| Genome Shuffling | S. spinosa 4-7 | 547 mg/L | 2.0 | Genome Shuffling | [7][18] |
| Mutant | Mutant strain J78 | 1035 µg/mL | 3.33 | Mutagenesis & Medium Optimization | [15][16] |
| Genetic Engineering | S. spinosa-acuC | 105.02 mg/L (Spinosyn A) | 1.82 | Overexpression of acuC gene | [17] |
| Genetic Engineering | Duplication of 18-kb spn segment | 388 mg/L | 3.88 | Gene Duplication | [4] |
| Genetic Engineering | Sa. spinosa-spn | 693 mg/L | 1.24 | Overexpression of complete spn cluster | [4][13][14] |
| Genetic Engineering | Sa. spinosa-spn (Optimized Medium) | 920 mg/L | 1.98 | Overexpression & Medium Optimization | [4][13][14] |
| High-Yield Strain | WHU1107 | ~4100 mg/L | N/A | Mutagenesis | [19] |
Experimental Protocols
Isolation and Cultivation of S. spinosa
Objective: To cultivate S. spinosa from spores for subsequent fermentation.
Materials:
-
Solid Medium: Beef extract (1 g/L), Yeast extract (5 g/L), Glucose (10 g/L), Tryptone (3 g/L), MgSO₄ (2 g/L), Agar (20 g/L), pH 7.4.[4]
-
Liquid Seed Medium: Cornstarch (15 g/L), Mannitol (20 g/L), Cottonseed meal (20 g/L), Yeast extract (15 g/L), Soybean meal (15 g/L), L-tyrosine (1 g/L), MgSO₄ (2 g/L), (NH₄)₂SO₄ (0.5 g/L), pH 7.0.[4]
Protocol:
-
Culture S. spinosa on the solid medium at 28°C to induce spore formation.[4]
-
Aseptically transfer fresh spores to the liquid seed medium.
-
Incubate the liquid culture at 28°C for 3 days with agitation (e.g., 250 rpm).[4][19] This seed culture is then used to inoculate the fermentation medium.
Fermentation for Spinosad Production
Objective: To produce Spinosyns via aerobic fermentation.
Materials:
-
Fermentation Medium (example): Glucose (8g/100mL), Cottonseed meal (2g/100mL), Protein powder (1g/100mL), Yeast powder (0.5g/100mL), Trisodium citrate (0.4g/100mL), Dipotassium hydrogen phosphate (0.2g/100mL), Calcium carbonate (0.3g/100mL), Ammonium sulfate (0.2g/100mL), Rapeseed oil (5g/100mL), pH 7.0.[19]
-
Optimized Medium (example): Mannitol (98.0 g/L), Cottonseed flour (43.0 g/L), Corn steep liquor (12.9 g/L), KH₂PO₄ (0.5 g/L), CaCO₃ (3.0 g/L), pH 7.0.[15]
Protocol:
-
Inoculate the sterile fermentation medium with the seed culture (e.g., 5% v/v).[19]
-
Conduct aerobic fermentation at 28°C with constant agitation (e.g., 250 rpm) for 7 to 12 days.[4][19]
-
Monitor the production of Spinosyns throughout the fermentation process using analytical techniques like HPLC.
Isolation and Purification of Spinosyn A
Objective: To extract and purify Spinosyns from the fermentation broth.
Protocol:
-
Extraction: Adjust the pH of the culture broth to 5.0. Mix 1 ml of the broth with 2 ml of acetonitrile, vortex for 10-15 minutes, and centrifuge to pellet the cells.[20] An alternative is to extract the whole broth with acetone/n-hexane (1:2, v/v) under neutral to weak basic conditions.[21]
-
Filtration: Filter the supernatant through a 0.22-µm syringe filter to remove any remaining particulate matter.[20]
-
Clean-up (Solid Phase Extraction): For complex samples, a clean-up step is necessary. This can be achieved using connected chromatography cartridges, such as trimethylaminopropyl-silanized silica gel and ethylenediamine-N-propylsilanized silica gel, to remove interfering substances.[21]
Quantification of Spinosyn A by HPLC
Objective: To quantify the concentration of Spinosyn A and D in an extract.
Protocol:
-
Apparatus: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector set to 250 nm.[22]
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particles).[22]
-
Mobile Phase (Isocratic): A mixture of methanol, acetonitrile, and ammonium acetate solution (e.g., 40:40:20 v/v/v).[22]
-
Standard Preparation: Prepare a calibration solution of Spinosad standard of known purity (e.g., 25 mg in 100 ml methanol).[22]
-
Sample Preparation: Dissolve the purified extract in methanol.
-
Analysis: Inject 20 µL of the sample and standards. The retention times for Spinosyn A and D are approximately 9.0 and 12.0 minutes, respectively, under typical conditions.[22]
-
Quantification: Calculate the concentration of Spinosyn A and D in the sample by comparing their peak areas to the standard curve generated from the calibration solution. The total Spinosad concentration is the sum of the individual concentrations of Spinosyn A and D.[21]
Biosynthesis and Genetic Basis
The biosynthesis of Spinosyn A is a complex process encoded by a large gene cluster.
The Spinosyn (spn) Gene Cluster
The majority of the genes required for spinosyn biosynthesis are located in a contiguous 74-kb region of the S. spinosa genome, known as the spn cluster.[5][10][23] This cluster contains:
-
Five large genes (spnA-E): These encode a Type I polyketide synthase (PKS), which is responsible for assembling the 21-carbon tetracyclic lactone core.[5][10]
-
Fourteen other genes: These are involved in the modification of the macrolactone, as well as the synthesis, modification, and attachment of the forosamine and rhamnose sugars.[5][10]
-
Key enzymes: Detailed studies have identified specific enzymes within the pathway, such as SpnF, a Diels-Alderase, and SpnL, which catalyzes a Rauhut-Currier reaction, both critical for forming the tetracyclic core.[24] The tri-O-methylation of the rhamnose sugar is catalyzed sequentially by three S-adenosyl-L-methionine (SAM) dependent methyltransferases: SpnI (2'-O-MT), SpnK (3'-O-MT), and SpnH (4'-O-MT).[8]
Interestingly, four genes essential for rhamnose biosynthesis are located outside of this main cluster.[5][10]
Strain Improvement through Genetic Engineering
The understanding of the spn gene cluster has enabled targeted genetic engineering to increase Spinosad yields. Overexpressing the entire 74-kb spn gene cluster in S. spinosa using CRISPR/Cas9-mediated cloning resulted in a 124% increase in production.[4][13] Further yield enhancements have been achieved by duplicating specific genes involved in the early steps of deoxysugar biosynthesis.[5]
Visualizations
Spinosyn A Biosynthetic Pathway
Caption: High-level overview of the Spinosyn A biosynthetic pathway in S. spinosa.
Workflow for Strain Improvement and Production
Caption: General experimental workflow for Spinosad production improvement.
Spinosyn A Neuronal Mode of Action
Caption: Simplified signaling pathway for the insecticidal action of Spinosyn A.
References
- 1. Saccharopolyspora spinosa - Cultivar Magazine [revistacultivar.com]
- 2. scispace.com [scispace.com]
- 3. Spinosad - Wikipedia [en.wikipedia.org]
- 4. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of acuC on the growth development and spinosad biosynthesis of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. mhlw.go.jp [mhlw.go.jp]
- 22. ppqs.gov.in [ppqs.gov.in]
- 23. ovid.com [ovid.com]
- 24. thieme-connect.de [thieme-connect.de]
